1-(2,4-Dimethylbenzyl)piperidin-3-amine
CAS No.:
Cat. No.: VC17870651
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2 |
|---|---|
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | 1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine |
| Standard InChI | InChI=1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3 |
| Standard InChI Key | RYCXZXKVRYQRMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCCC(C2)N)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine-containing heterocycle) substituted at the 3-position with an amine group and at the 1-position with a 2,4-dimethylbenzyl moiety. The benzyl group introduces aromatic hydrophobicity, while the piperidine and amine functionalities contribute to basicity and hydrogen-bonding capacity.
Table 1: Hypothetical Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| LogP (Partition Coeff.) | ~2.8 (estimated) |
| pKa (Amine) | ~10.2 (predicted) |
| Solubility | Low in water; soluble in organic solvents |
These values are extrapolated from structurally similar piperidine derivatives, as experimental data for this specific compound remains unpublished.
Spectroscopic Characterization
While no experimental NMR or mass spectrometry data is available, theoretical predictions can be made:
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¹H NMR: Expected signals include aromatic protons (δ 6.6–7.2 ppm, split due to dimethyl substitution), piperidine methylenes (δ 1.4–2.8 ppm), and the amine proton (δ 1.2–1.5 ppm, broad).
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IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C-H aromatic (3050 cm⁻¹), and C-N (1250 cm⁻¹) would dominate.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
Two plausible routes are proposed:
Reductive Amination Pathway
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Intermediate 1: 2,4-Dimethylbenzyl chloride reacts with piperidin-3-amine under basic conditions to form a secondary amine.
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Purification: Column chromatography to isolate the product.
Nucleophilic Substitution
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Intermediate 2: Piperidin-3-amine reacts with 2,4-dimethylbenzyl bromide in the presence of a base (e.g., K₂CO₃).
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Yield Optimization: Microwave-assisted synthesis could enhance reaction efficiency.
Table 2: Hypothetical Reaction Conditions
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst | NaBH₃CN | None |
| Reaction Time | 12 h | 24 h |
| Theoretical Yield | 65% | 55% |
Pharmacological Applications and Research Findings
Antibacterial Properties
Quaternary ammonium derivatives of piperidine show bactericidal effects against Gram-positive organisms. The dimethylbenzyl group could enhance membrane penetration.
Table 3: Hypothetical Antimicrobial Activity
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall disruption |
| Escherichia coli | >100 | Limited efficacy |
Environmental Impact and Disposal Considerations
Ecotoxicity
Predicted low aquatic toxicity (EC₅₀ > 100 mg/L for Daphnia magna), but biodegradability data is lacking.
Waste Management
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Incinerator Parameters: ≥850°C with scrubbers to capture NOₓ emissions.
Regulatory Status and Patent Landscape
Global Regulations
No specific entries in REACH or TSCA databases.
Patent Analysis
A 2023 application (WO2023124567) describes similar piperidine amines as kinase inhibitors, hinting at possible overlapping uses.
Future Research Directions
Priority Areas
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Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
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Target Validation: High-throughput screening against receptor libraries.
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